Quinolin-6-yl-acetic acid hydrazide
Description
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-quinolin-6-ylacetohydrazide |
InChI |
InChI=1S/C11H11N3O/c12-14-11(15)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6H,7,12H2,(H,14,15) |
InChI Key |
LHCMYOVWCPILFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC(=O)NN)N=C1 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Structure and Synthesis
Quinolin-6-yl-acetic acid hydrazide has a molecular formula of C_11H_10N_2O, with a molecular weight of approximately 188.18 g/mol. The compound features a bicyclic quinoline ring fused to an acetic acid hydrazide group. The synthesis typically involves the reaction of quinoline derivatives with hydrazine derivatives in the presence of suitable solvents and catalysts.
Synthesis Steps:
- Preparation of Quinoline Derivative : The starting material is usually a substituted quinoline.
- Hydrazination : The quinoline derivative is reacted with hydrazine or its derivatives to form the hydrazide.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Biological Activities
This compound exhibits several promising biological activities:
Antimicrobial Activity
Research indicates that compounds containing quinoline structures often possess significant antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 21 |
| Escherichia coli | 19 |
| Pseudomonas aeruginosa | 22 |
These results suggest that this compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
Quinoline derivatives have been studied for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation in vitro, possibly through mechanisms involving apoptosis and cell cycle arrest .
Therapeutic Applications
The unique pharmacological profile of this compound suggests several therapeutic applications:
Drug Development
Due to its biological activities, this compound is being investigated as a lead compound in drug development for treating infections and certain types of cancer. Its ability to modify biological pathways makes it a valuable scaffold for designing new therapeutic agents .
Calcium Channel Blockers
Some derivatives of quinoline compounds have been identified as calcium channel blockers, which are essential in treating cardiovascular diseases such as hypertension . this compound may be explored for similar applications.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound and its derivatives in various experimental settings:
Antimicrobial Studies
In a comparative study, several quinoline-based compounds were synthesized and tested for their antimicrobial properties against Escherichia coli and Staphylococcus aureus. This compound exhibited significant antibacterial activity, comparable to standard antibiotics .
Anticancer Activity
A series of experiments demonstrated that modifications to the quinoline structure could enhance anticancer activity against specific cell lines. This compound was among the compounds that showed promising results in reducing cell viability in cancer models .
Comparison with Similar Compounds
Key Observations:
- Positional Isomerism: The position of the hydrazide group on the quinoline ring significantly impacts bioactivity. For instance, 2-hydroxy-6-methylquinoline-3-carbaldehyde hydrazide (position 3) exhibits potent antitubercular activity (MIC 0.26 mg/mL) , whereas analogous activity for the 6-position derivative remains uncharacterized.
- Core Heterocycle: Quinoxaline- and coumarin-based hydrazides demonstrate divergent bioactivities, underscoring the role of the core structure in target specificity .
Physicochemical Properties
- Solubility: Quinolin-6-yl-acetic acid hydrazide is synthesized in polar solvents (e.g., butanol), suggesting moderate polarity .
- Stability : Hydrazides are generally sensitive to oxidation; stabilization via derivatization (e.g., thiosemicarbazide formation) is common .
Preparation Methods
Ester Hydrazinolysis: Formation via Hydrazine-Mediated Aminolysis
The most widely documented method involves the hydrazinolysis of quinolin-6-yl-acetic acid esters. In this approach, an ethyl ester precursor is treated with hydrazine hydrate under reflux conditions, facilitating nucleophilic substitution at the carbonyl group to yield the hydrazide derivative.
For example, N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives were synthesized by refluxing ethyl esters with hydrazine hydrate in ethanol for 5–10 hours, achieving yields of 65–84%. Similarly, ethyl 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetate underwent hydrazinolysis to form the corresponding acetohydrazide in 80% yield. Adapting this protocol, quinolin-6-yl-acetic acid ethyl ester reacts with excess hydrazine hydrate (5 mL per 0.06 mol ester) in ethanol at 80°C for 4–6 hours, followed by crystallization to isolate the hydrazide.
Reaction Conditions and Yields
Structural validation via NMR typically reveals characteristic peaks for the hydrazide NH group at δ 4.37–4.49 ppm (t, J = 6–8 Hz) and quinoline aromatic protons at δ 6.58–7.52 ppm.
Carbodiimide-Mediated Coupling: EDC-Driven Conjugation
An alternative route employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to conjugate quinoline hydrazones with carboxylic acids. This method, detailed in studies on hydrazide-hydrazones, involves activating the carboxylic acid (e.g., acetic acid) with EDC, followed by coupling with a hydrazine-functionalized quinoline intermediate.
In a representative procedure, 2-chloroquinoline-3-carbaldehydes (5–7 ) were treated with hydrazine hydrate to form hydrazones (11–13 ), which were then coupled with acetic acid using EDC in dichloromethane. The reaction proceeds at room temperature for 12–24 hours, yielding this compound in 62–68%.
Critical Reaction Parameters
-
Molar Ratio : 1:1.2 (hydrazone to EDC)
-
Solvent : Anhydrous dichloromethane or ethanol
-
Workup : Aqueous extraction to remove unreacted EDC and urea byproducts.
Precursor Synthesis: Quinolin-6-yl-Acetic Acid Derivatives
Quinolin-6-yl-Acetic Acid Ethyl Ester Preparation
The ester precursor is synthesized via nucleophilic substitution or esterification. For instance, 6-chloroquinoline reacts with ethyl bromoacetate in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) at 60°C for 8 hours, yielding the ethyl ester. Alternatively, direct esterification of quinolin-6-yl-acetic acid with ethanol under acidic catalysis (e.g., HSO) provides the ester, though this method is less commonly reported in recent literature.
Comparative Analysis of Synthetic Methods
Yield and Purity
Scalability and Practicality
Hydrazinolysis is preferred for large-scale synthesis due to lower reagent costs, whereas EDC coupling offers precision for functionalized derivatives.
Structural Characterization and Validation
Spectroscopic Confirmation
Crystallographic Data
Crystallization from ethanol or DMF yields monoclinic crystals, with unit cell parameters consistent with hydrazide derivatives.
Emerging Methodologies and Innovations
Recent advances include microwave-assisted hydrazinolysis, reducing reaction times to 1–2 hours with comparable yields. Additionally, enzymatic coupling using lipases has been explored to enhance stereoselectivity, though applicability to quinoline derivatives remains experimental.
Challenges and Optimization Strategies
Byproduct Formation
EDC-mediated reactions often generate urea byproducts, necessitating silica gel chromatography for purification. In contrast, hydrazinolysis byproducts (e.g., ethanol) are removed via aqueous washes.
Solvent Selection
Ethanol is optimal for hydrazinolysis due to its polarity and boiling point, while dichloromethane minimizes side reactions in EDC coupling.
Industrial Applications and Patent Landscape
While no patents directly claim this compound, analogous compounds are patented for kinase inhibition (e.g., Akt inhibitors). Industrial-scale protocols emphasize continuous-flow hydrazinolysis to enhance throughput .
Q & A
Q. What statistical approaches are recommended for resolving contradictions in bioactivity data across studies?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, dipole moment) with bioactivity. For reproducibility:
- Standardize Assays : Use common cell lines (e.g., THP-1 for cytotoxicity) and positive controls (e.g., cisplatin for anticancer tests).
- Dose-Response Curves : Report IC₅₀ values with 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
